4-(Methylnitrosoamino)-butanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-methyl-N-(4-oxobutyl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-7(6-9)4-2-3-5-8/h5H,2-4H2,1H3 |
InChI Key |
ICKIFRUJXCHTRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=O)N=O |
Origin of Product |
United States |
Metabolic Transformations of 4 Methylnitrosoamino Butanal
General Principles of Alkanitrosamine Biotransformation
N-nitrosamines are relatively stable compounds that require metabolic activation to exert their biological effects. nih.gov The primary mechanism of biotransformation for N,N-dialkylnitrosamines involves enzymatic reactions that increase their polarity and facilitate excretion. pjoes.com These reactions are broadly categorized into two phases.
Phase I reactions introduce or expose functional groups, and for nitrosamines, the most significant of these are oxidation reactions. pjoes.com Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases found primarily in the liver but also in other tissues like the lungs and kidneys, are central to this process. pjoes.comresearchgate.net A key activation step is the hydroxylation of the carbon atom immediately adjacent (at the α-position) to the N-nitroso group. researchgate.netumn.edu This α-hydroxylation results in the formation of an unstable α-hydroxynitrosamine intermediate. acs.org This intermediate spontaneously decomposes to form an aldehyde and a highly reactive diazonium ion, which can alkylate cellular macromolecules, including DNA. researchgate.netscience.gov
Another Phase I pathway is denitrosation, which is considered a detoxification pathway. This process involves the removal of the nitroso group, leading to the formation of an amine and nitrite (B80452). nih.gov
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. pjoes.com These conjugation reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the metabolites, facilitating their elimination from the body, typically in the urine. pjoes.comnih.gov
Potential Enzymatic Pathways of 4-(Methylnitrosoamino)-butanal Metabolism
Based on the metabolism of analogous compounds like NNK, the enzymatic pathways involved in the biotransformation of this compound are likely to be diverse.
Cytochrome P450 (CYP) Enzymes: Multiple CYP isozymes are capable of metabolizing nitrosamines. Studies on NNK have implicated a range of P450s, including CYP1A2, CYP2A6, CYP2B7, CYP2E1, CYP2F1, and CYP3A5, in its metabolic activation through α-hydroxylation. aacrjournals.org It is highly probable that a similar spectrum of CYP enzymes is responsible for the α-hydroxylation of this compound. The aldehyde group of this compound could also be a substrate for aldehyde dehydrogenases (ALDHs), leading to its oxidation to a carboxylic acid.
Carbonyl Reductases: The aldehyde functional group in this compound makes it a likely substrate for carbonyl-reducing enzymes. In a pathway analogous to the reduction of the keto group in NNK to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), this compound is expected to be reduced to its corresponding alcohol, 4-(methylnitrosoamino)-1-butanol. researchgate.netoup.com This reaction can be catalyzed by various cytosolic reductases.
UDP-Glucuronosyltransferases (UGTs): The hydroxyl group of the alcohol metabolite formed from the reduction of this compound would be a prime target for glucuronidation. This conjugation reaction, catalyzed by UGTs, would attach a glucuronic acid moiety, significantly increasing its water solubility for excretion. pjoes.comnih.gov This is a major detoxification pathway for the NNAL metabolite of NNK. nih.govoup.com
The following table summarizes the potential enzymes involved and their putative roles in the metabolism of this compound.
| Enzyme Family | Specific Enzymes (Inferred from Analogs) | Potential Role in Metabolism of this compound |
| Cytochrome P450 (CYP) | CYP1A2, CYP2A6, CYP2B7, CYP2E1, CYP3A5 | α-Hydroxylation (metabolic activation) |
| Aldehyde Dehydrogenase (ALDH) | Various isoforms | Oxidation of the butanal aldehyde to a carboxylic acid |
| Carbonyl Reductases | Various cytosolic reductases | Reduction of the butanal aldehyde to an alcohol |
| UDP-Glucuronosyltransferases (UGTs) | Various isoforms | Glucuronide conjugation of the alcohol metabolite |
Formation of Primary Metabolites
The initial metabolic transformations of this compound are expected to yield several primary metabolites through oxidation and reduction pathways.
α-Hydroxylation Products: This is a critical activation pathway.
Hydroxylation of the methyl group: This would lead to the formation of an unstable α-hydroxymethylnitrosamine, which decomposes to release formaldehyde (B43269) and a butanal-diazonium ion. acs.orgscience.gov
Hydroxylation of the methylene (B1212753) group adjacent to the nitroso group: This would result in an unstable α-hydroxybutylnitrosamine, which would decompose to yield methanediazohydroxide (a methylating agent) and 4-oxobutanal. acs.org
Oxidation of the Aldehyde Group: The aldehyde moiety can be oxidized to a carboxylic acid, resulting in the formation of 4-(methylnitrosoamino)butanoic acid . This metabolite would likely be more water-soluble than the parent compound. A similar conversion is seen with the related compound 4-(methylnitrosamino)-4-(3-pyridyl)butanal (NNA), which is metabolized to 4-oxo-4-(3-pyridyl)-butanoic acid (OPBA). nih.gov
Reduction of the Aldehyde Group: The aldehyde can be reduced to a primary alcohol, yielding 4-(methylnitrosoamino)-1-butanol . This pathway is analogous to the reduction of NNK to NNAL, which is a major metabolic route for NNK. researchgate.netoup.com
The table below outlines the expected primary metabolites of this compound.
| Metabolic Pathway | Resulting Primary Metabolite |
| α-Hydroxylation (at methyl group) | Formaldehyde + Butanal-diazonium ion |
| α-Hydroxylation (at methylene group) | Methanediazohydroxide + 4-Oxobutanal |
| Aldehyde Oxidation | 4-(Methylnitrosoamino)butanoic acid |
| Aldehyde Reduction | 4-(Methylnitrosoamino)-1-butanol |
Secondary Metabolic Products and Conjugates
Primary metabolites, particularly those with functional groups like hydroxyl or carboxyl groups, can undergo further transformation in Phase II conjugation reactions.
The most probable secondary metabolite is the glucuronide conjugate of the alcohol metabolite. The hydroxyl group of 4-(methylnitrosoamino)-1-butanol is an ideal site for glucuronidation. This reaction would result in the formation of 4-(methylnitrosoamino)-1-butanol-O-glucuronide . pjoes.com This process is a significant detoxification pathway for the analogous NNK metabolite, NNAL, leading to the formation of NNAL-Gluc, which is readily excreted in the urine. nih.govnih.govresearchgate.net
The carboxylic acid metabolite, 4-(methylnitrosoamino)butanoic acid, could also potentially form conjugates, for instance, with amino acids like glycine. pjoes.com Furthermore, the pyridine (B92270) N-oxidation observed in NNK metabolism, forming NNK-N-oxide, serves as a detoxification route. researchgate.net While this compound lacks a pyridine ring, this highlights the principle of forming more polar, excretable derivatives.
The expected secondary metabolic products are summarized below.
| Primary Metabolite | Conjugation Reaction | Secondary Metabolic Product/Conjugate |
| 4-(Methylnitrosoamino)-1-butanol | Glucuronidation | 4-(Methylnitrosoamino)-1-butanol-O-glucuronide |
| 4-(Methylnitrosoamino)butanoic acid | Amino Acid Conjugation | 4-(Methylnitrosoamino)butanoyl-glycine (hypothetical) |
Molecular Mechanisms of 4 Methylnitrosoamino Butanal Interaction
Formation of DNA Adducts
The process of DNA adduct formation is a critical initiating event in chemical carcinogenesis. It involves the covalent binding of a reactive form of a chemical to a DNA base. This can lead to mutations during DNA replication if the adduct is not repaired. For many N-nitrosamines, metabolic activation is required to generate the electrophilic species that react with DNA.
Detailed structural analysis of DNA adducts is crucial to understanding their mutagenic potential. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed to identify the specific sites on the DNA bases (e.g., N7-guanine, O6-guanine, N3-adenine) where the chemical has attached, as well as the chemical structure of the adducted moiety. No studies have been found that characterize the specific DNA adducts formed by 4-(Methylnitrosoamino)-butanal.
Quantifying the levels of specific DNA adducts in target tissues is essential for dose-response assessments and for understanding the efficiency of DNA repair processes. Sensitive analytical methods, often involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used for this purpose. There is no available data on the quantitative levels of DNA adducts resulting from exposure to this compound.
If the parent molecule or its active metabolite is chiral, the stereochemistry of DNA adduct formation can significantly influence the biological consequences. Different stereoisomers can be formed at different rates and may be repaired with varying efficiency. The stereochemical aspects of DNA adduct formation by this compound have not been investigated.
Enzymatic Activation of this compound
N-nitrosamines are generally not reactive in their parent form and require metabolic activation by enzymes to become carcinogenic. This activation typically involves hydroxylation of the carbon atom alpha to the nitroso group.
The primary enzymes responsible for the activation of many nitrosamines are the cytochrome P450 (CYP) family of enzymes located in the liver and other tissues. Identifying the specific CYP isozymes involved is key to understanding inter-individual differences in susceptibility to the carcinogen. No research has been published identifying the specific enzyme systems that may activate this compound.
Studying the kinetics of the enzymatic activation, including determining parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), provides insight into the efficiency of the activation process at different substrate concentrations. This information is critical for risk assessment. Kinetic data for the enzymatic activation of this compound is not available.
Role of Cytochrome P450 Enzymes in Bioactivation
The primary pathway for the bioactivation of nitrosamines, including presumably this compound, is α-hydroxylation, a metabolic reaction predominantly catalyzed by the cytochrome P450 (P450) superfamily of enzymes. researchgate.net This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group. doi.org This hydroxylation results in the formation of unstable α-hydroxy nitrosamines, which spontaneously decompose to yield highly reactive diazonium ions and an aldehyde. researchgate.netscience.gov These electrophilic intermediates are responsible for alkylating cellular macromolecules, a key event in their toxicity. scispace.com
Multiple P450 isozymes have been identified as catalysts for the α-hydroxylation of the related compound NNK, and it is plausible that they are also involved in the metabolism of this compound. Studies in various experimental systems have demonstrated the importance of specific P450 families, including CYP1A, CYP2A, and CYP2B. scispace.comresearchgate.netpsu.edu
CYP2A Enzymes: Human CYP2A13 and rat CYP2A3 have been shown to be highly efficient catalysts for the metabolic activation of NNK. doi.org Given the expression of CYP2A13 in the human lung, it may be a significant contributor to the bioactivation of nitrosamines in this target tissue. doi.org
CYP1A Enzymes: Human P450 1A2 has demonstrated a major role in the activation of NNK in human liver microsomes. scispace.com
Other P450s: Research suggests the involvement of CYP2B6 and other P450s in the pulmonary metabolism of NNK in humans, indicating that multiple enzymes likely contribute to its bioactivation. psu.edu
The efficiency of these enzymes in metabolizing nitrosamines can be compared by their kinetic parameters, as illustrated by studies on NNK.
Table 1: Kinetic Parameters of Cytochrome P450 Isozymes in the Bioactivation of NNK (as a model for Nitrosamine (B1359907) Metabolism)
| Enzyme | Tissue/System | Km (μM) | Vmax (pmol/min/pmol P450) | Source |
|---|---|---|---|---|
| Rat P450 2A3 | Recombinant | 4.6 ± 0.5 | 10.8 ± 0.4 | doi.org |
| Human P450 2A13 | Recombinant | 3.6 ± 0.7 | 13.8 ± 0.8 | doi.org |
| Human P450 1A2 | Recombinant | 1-1000 (range) | - | scispace.com |
| Patas Monkey Lung Microsomes | Lung Microsomes | 4.9 - 10.3 | - | researchgate.net |
Km (Michaelis constant) represents the substrate concentration at half the maximum velocity (Vmax) of the reaction, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. Data is primarily from studies on NNK.
Non-P450 Mediated Activation Pathways
While cytochrome P450 enzymes are the principal mediators of nitrosamine bioactivation, other enzymatic pathways can also contribute, particularly in extrahepatic tissues like the lung. psu.edu Studies on NNK have revealed that arachidonic acid-metabolizing enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), can catalyze the α-hydroxylation of nitrosamines. researchgate.netpsu.edu
In studies using patas monkey lung microsomes, inhibitors of lipoxygenase (nordihydroguaiaretic acid) and cyclooxygenase (aspirin) were found to decrease the rate of formation of NNK's α-hydroxylation products by 10-20%. researchgate.net Similarly, in the absence of NADPH (a required cofactor for P450s), the metabolism of NNK in human lung samples was inhibited by nordihydroguaiaretic acid by 30-66%, suggesting a role for peroxidative activation by enzymes like lipoxygenase. researchgate.net These findings indicate that in certain tissues, the bioactivation of nitrosamines can be a complex process involving multiple enzyme systems beyond the P450s. psu.edu
Interactions with Cellular Macromolecules Beyond DNA
The reactive electrophilic intermediates generated from the bioactivation of this compound are not exclusively reactive towards DNA. They can also form covalent adducts with other cellular macromolecules, including proteins and lipids. nih.gov These interactions can disrupt normal cellular function and contribute to cytotoxicity.
Proteins: The formation of protein adducts is a known consequence of exposure to nitrosamines. For instance, the metabolic activation of NNK leads to intermediates that can react with hemoglobin to form stable adducts. spandidos-publications.com The α-hydroxymethyl NNK decomposition product, an electrophile, reacts with hemoglobin, demonstrating a direct interaction with a protein. spandidos-publications.com Furthermore, studies have shown that metabolites of nitrosamines, such as the glucuronide conjugate of NNAL, are transported out of cells by proteins like the multidrug resistance protein 1 (MRP1), indicating a functional interaction with cellular transport systems. nih.gov Peroxiredoxin I (Prdx1) is another protein that has been shown to interact with heme and is affected by NNK, suggesting a role in the cellular response to nitrosamine exposure. spandidos-publications.com
Mechanisms of Mutagenic and Genotoxic Activity in Experimental Systems
The mutagenic and genotoxic properties of nitrosamines are a direct consequence of their metabolic activation into DNA-reactive species. nih.gov this compound is expected to follow this pattern, exhibiting mutagenic and genotoxic activity following bioactivation. researchgate.net The primary mechanism involves the alkylation of DNA by the diazonium ions produced during α-hydroxylation. nih.govacs.org
This alkylation can occur at several positions on the DNA bases, leading to the formation of various DNA adducts. nih.gov The formation of these adducts is a critical step in chemical carcinogenesis, as they can cause miscoding during DNA replication, leading to mutations in critical genes if not repaired. acs.org
Experimental studies with the related compound NNK have demonstrated its genotoxic potential across various systems:
Mutagenicity Assays: NNK is mutagenic in the Salmonella typhimurium (Ames) test, but only in the presence of a metabolic activation system (S9 fraction), highlighting the requirement for bioactivation. nih.govinchem.org In mammalian cells, NNK induces mutations in the Pig-a gene, with the predominant mutation being a G→A transition, a common signature for alkylating agents. nih.gov
Genotoxicity Assays: NNK has been shown to induce unscheduled DNA synthesis in primary rat hepatocytes, an indicator of DNA repair activity in response to damage. inchem.org It also causes chromosomal damage, observed as an increase in micronucleus formation and chromatid aberrations in rat tracheal epithelial cells and V79 hamster cells, respectively. nih.govoup.com
Table 2: Summary of Genotoxic and Mutagenic Effects of NNK in Experimental Systems (as a model for Nitrosamine Activity)
| Assay System | Endpoint Measured | Result | Metabolic Activation | Source |
|---|---|---|---|---|
| Salmonella typhimurium TA1535 | Gene mutation | Mutagenic | Required (S9) | inchem.orgnih.gov |
| L5178Y/Tk+/- cells | Pig-a gene mutation | Increased mutant frequency | Required (S9) | nih.gov |
| Rat Tracheal Epithelial (RTE) cells | Micronucleus formation | 3-5 fold increase | In vivo / In vitro | nih.gov |
| Rat Tracheal Epithelial (RTE) cells | Cell transformation | Significant increase | In vivo / In vitro | nih.gov |
| V79 Hamster cells | Chromosomal aberrations | Concentration-dependent increase | Required (tissue homogenates) | oup.com |
The spectrum of DNA adducts and the resulting mutations in critical genes, such as tumor suppressors or proto-oncogenes, are considered the molecular basis for the carcinogenic activity observed for many nitrosamines in animal models. acs.orgresearchgate.net
Analytical Methodologies for 4 Methylnitrosoamino Butanal
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of 4-(Methylnitrosoamino)-butanal, providing the necessary separation from interfering components in biological and environmental samples. The coupling of chromatographic systems with mass spectrometry offers unparalleled selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the most prevalent and robust method for the analysis of this compound and its analogs. researchgate.netnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
Researchers have developed numerous LC-MS/MS methods, often employing electrospray ionization (ESI) as the interface, which is well-suited for polar, thermally labile molecules like nitrosamines. aacrjournals.orgresearcher.life The ESI source ionizes the analyte in the liquid phase, allowing for its transfer into the mass spectrometer.
A typical LC-MS/MS analysis involves separating the compound on a reverse-phase column, such as a C18 column. coresta.orgutas.edu.au The mobile phase often consists of a gradient mixture of an aqueous solvent (like ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). coresta.orgaacrjournals.org
For detection, tandem mass spectrometry is operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. utas.edu.auaacrjournals.org This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor. This process provides a high degree of specificity, minimizing the potential for false positives. For instance, in the analysis of the related compound NNAL, the transition of m/z 210 → 180 is commonly monitored. aacrjournals.orgaacrjournals.org The use of an isotopically labeled internal standard, such as [pyridine-D4]NNAL, with a corresponding transition (m/z 214 → 184), is crucial for accurate quantification. aacrjournals.orgresearchgate.net
The sensitivity of these methods is exceptional, with limits of detection (LOD) reported in the picogram per milliliter (pg/mL) and even femtomole (fmol) per milliliter range. nih.govnih.gov For example, one method for a related compound achieved a detection limit of 0.30 pg/mL in urine, while another reported a limit of 8 fmol/mL in plasma. nih.govnih.gov Sample preparation frequently involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection into the LC-MS/MS system. coresta.orgresearchgate.net
| Parameter | Description | Common Examples/Values | Reference |
|---|---|---|---|
| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) | C18 column (e.g., Waters Acquity BEH C18) | coresta.orgutas.edu.au |
| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Positive ESI mode | aacrjournals.orgcoresta.orgaacrjournals.org |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) using a triple quadrupole instrument | Selected Reaction Monitoring (SRM) | utas.edu.auaacrjournals.org |
| Monitored Transition (Analyte) | Precursor ion to product ion transition for the target analyte (e.g., NNAL) | m/z 210 → 180 | aacrjournals.orgaacrjournals.orgresearchgate.net |
| Monitored Transition (Internal Standard) | Precursor ion to product ion transition for the stable isotope-labeled internal standard (e.g., [pyridine-D4]NNAL) | m/z 214 → 184 | aacrjournals.orgaacrjournals.orgresearchgate.net |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected | 0.30 - 70 pg/mL | researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. scioninstruments.com For nitrosamines like this compound, GC-MS can be employed, though it is sometimes less common than LC-MS due to the polar nature of these compounds which may require derivatization to improve volatility and thermal stability. aacrjournals.orgacs.org
In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. scioninstruments.com The separated compounds then enter the mass spectrometer for detection. scioninstruments.com Electron ionization (EI) is a common ionization technique used in GC-MS, which can produce detailed mass spectra with extensive fragmentation, aiding in structural identification. osti.govub.edu Chemical ionization (CI) is a softer ionization technique that can also be used. ub.edu
Studies on related tobacco-specific nitrosamines have utilized GC-MS with selected ion monitoring (SIM) for quantification. aacrjournals.org For example, in the analysis of cotinine (B1669453) in toenails, the molecular ion (m/z 176) and a key fragment ion (m/z 98) were monitored for quantification. aacrjournals.org A similar approach can be adapted for this compound. One study on various tobacco-specific nitrosamines identified characteristic ions for GC-MS analysis, such as m/z 148 for NNA (N-nitrosoanabasine) and m/z 177 for NNK. osti.gov The fragmentation of this compound would be expected to follow similar pathways, primarily involving the loss of the nitroso group. osti.gov
Spectroscopic Techniques for Identification and Quantification
Mass spectrometry is the primary spectroscopic technique used for the definitive identification and quantification of this compound. Both LC-MS and GC-MS provide mass-to-charge ratio data that is highly specific to the analyte.
The mass spectrum of a compound serves as a molecular fingerprint. In electron ionization GC-MS, the fragmentation pattern can be compared to spectral libraries for identification. osti.gov In LC-MS/MS, the selection of a specific precursor ion and the subsequent fragmentation to produce characteristic product ions provide a high degree of confidence in the identification of the analyte, even in complex matrices. aacrjournals.orgresearcher.life For instance, the structural characterization of a newly identified tobacco-specific N-nitrosamine, iso-NNAL, was confirmed by mass spectral analysis. nih.govoup.com This confirms the power of mass spectrometry in identifying novel compounds within this chemical class.
Quantification is achieved by measuring the intensity of the signal for a specific ion or ion transition and comparing it to a calibration curve generated from standards of known concentrations. coresta.org The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is critical for achieving high accuracy and precision by correcting for any analyte loss during sample preparation and for variations in instrument response. aacrjournals.orgacs.org
Development and Validation of Sensitive Detection Assays
The need to measure very low concentrations of this compound has driven the development and validation of highly sensitive detection assays. nih.govresearchgate.net An effective analytical method must be validated to ensure its reliability, accuracy, and precision. researchgate.netnih.gov
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically demonstrated with a correlation coefficient (r²) greater than 0.99. coresta.org
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. aacrjournals.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples with known amounts of the analyte, with recoveries typically expected to be within 85-115%. researchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: intra-day (within the same day) and inter-day (on different days). acs.org
Researchers have successfully developed and validated methods that meet these stringent criteria. For example, an LC-MS/MS method for a related compound demonstrated recoveries ranging from 87.2% to 101.2%, with intra- and inter-day relative standard deviations from 3.6% to 9.7%. researchgate.net Another validated method for total NNAL in plasma showed an intraday precision of 10.9% RSD and an interday precision of 13.7% RSD. aacrjournals.org The development of novel sample preparation techniques, such as using molecularly imprinted polymers (MIPs) for solid-phase extraction, has further enhanced the selectivity and sensitivity of these assays. researchgate.netresearchgate.net
| Parameter | Typical Acceptance Criteria | Reported Values (Examples) | Reference |
|---|---|---|---|
| Linearity (r²) | > 0.99 | r² = 0.9952; r > 0.99 | nih.govcoresta.org |
| Accuracy (% Recovery) | 85 - 115% | 87.2% - 101.2%; 99.0% - 115.8% | researchgate.netacs.org |
| Intra-day Precision (% RSD) | < 15% | 1.2% - 6.6%; 3.6% - 7.4% | researchgate.netresearchgate.net |
| Inter-day Precision (% RSD) | < 15% | 2.7% - 4.6%; 5.4% - 9.7% | researchgate.netacs.orgacs.org |
| Limit of Detection (LOD) | Method Dependent | 0.30 pg/mL; 0.35 pg/mL | nih.govresearchgate.net |
| Limit of Quantitation (LOQ) | Method Dependent | 8 fmol/mL | aacrjournals.org |
Isotope-Dilution Methodologies in Analytical Chemistry
Isotope-dilution mass spectrometry (ID-MS) is considered a gold-standard method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govrsc.org This methodology is fundamental to the reliable measurement of this compound. nih.govacs.org The principle of ID-MS involves adding a known amount of a stable, isotopically labeled form of the analyte (e.g., containing deuterium (B1214612), carbon-13, or nitrogen-15) to the sample as an internal standard. nih.govrsc.org
This "isotope spike" is chemically identical to the analyte and therefore behaves identically during sample extraction, purification, and ionization. rsc.org Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard, the original concentration of the analyte can be calculated with high accuracy, as this ratio is unaffected by variations in sample recovery or instrument response. acs.orgrsc.org
For the analysis of related nitrosamines, various deuterated or carbon-13 labeled standards are used, such as [pyridine-D4]NNAL, NNAL-d3, and [13C6]NNAL. utas.edu.auaacrjournals.orgresearchgate.netacs.org The use of these standards in conjunction with LC-MS/MS or GC-MS allows for exact quantification and is a hallmark of a robust and reliable bioanalytical method. nih.govacs.org This approach is essential for obtaining the high-quality data needed in research and molecular epidemiology studies. aacrjournals.org
In Vitro Experimental Models for 4 Methylnitrosoamino Butanal Research
Cell Culture Systems for Mechanistic Studies
Cell culture systems are indispensable tools for dissecting the intricate cellular and molecular responses to 4-(methylnitrosoamino)-butanal exposure. These systems allow for the controlled investigation of its effects on specific cell types and pathways.
Studies on Cell-Type-Specific Toxicity
The toxicity of this compound can vary significantly between different cell types. Research using various cell lines helps to identify which tissues and organs are most susceptible to its harmful effects. For instance, studies have utilized human lung epithelial cells (BEAS-2B) to investigate the genotoxic effects of this compound. plos.org The selection of the cell model is crucial for understanding the specific risks associated with exposure.
Assessment of Cellular Responses to this compound Exposure
Exposure to this compound triggers a cascade of cellular responses as the cell attempts to mitigate the damage. In vitro studies are crucial for characterizing these responses. For example, research on human lung epithelial cells (BEAS-2B) has shown that exposure to a related compound, 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA), leads to the accumulation of oxidative DNA damage and DNA double-strand breaks. plos.org This, in turn, activates the DNA damage response pathway. plos.org Furthermore, exposure has been shown to impair S phase progression during the cell cycle and increase the formation of micronuclei, which is an indicator of genomic instability. plos.org These cellular responses highlight the genotoxic potential of such compounds. plos.org
| Cellular Response | Observation in BEAS-2B cells exposed to NNA | Significance |
| DNA Damage | Increased accumulation of oxidative DNA damage and double-strand breaks. plos.org | Indicates genotoxic potential. |
| DNA Damage Response | Activation of the DNA damage response pathway. plos.org | Cellular mechanism to repair DNA lesions. |
| Cell Cycle | Impaired S phase progression. plos.org | Disruption of normal cell division. |
| Genomic Instability | Increased formation of micronuclei. plos.org | Marker for increased cancer risk. |
Investigations of Neurotoxic Effects in Cellular Models
While much of the focus has been on its carcinogenic properties, there is also interest in the potential neurotoxicity of this compound and related compounds. Cellular models are employed to investigate these effects. Studies on the impact of e-cigarette components, which can include nitrosamines, have pointed to potential neurotoxic effects such as epigenetic alterations, mitochondrial dysfunction, inflammation, oxidative stress, and neurotransmitter dyshomeostasis. nih.gov Nicotine (B1678760) itself, a precursor to tobacco-specific nitrosamines, has been shown to have neuroprotective effects in some contexts through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and pro-survival signaling pathways like PI3K/Akt. frontiersin.org However, chronic exposure during adolescence can lead to long-term cognitive and behavioral changes. nih.gov Further research using specific neuronal cell lines is needed to delineate the direct neurotoxic effects of this compound.
Subcellular Fraction Studies (e.g., Microsomal Assays)
To understand the metabolic activation and detoxification of this compound, researchers utilize subcellular fractions, particularly microsomes. Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of cytochrome P450 enzymes responsible for metabolizing foreign compounds.
Microsomal assays have been instrumental in studying the metabolism of the related and well-studied tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which is metabolized to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). oup.comoup.com These studies have shown that the metabolism of NNK is catalyzed by various enzymes, including aldo-keto reductases and carbonyl reductases found in both microsomal and cytosolic fractions of tissues like the liver and lung in rats, mice, and humans. oup.comresearchgate.net For example, in human cervical microsomes, NNK is metabolized via both α-hydroxylation and carbonyl reduction pathways. oup.com Such assays help to identify the specific enzymes involved and the metabolic pathways that can lead to the formation of carcinogenic intermediates. oup.comnih.gov
Genotoxicity and Mutagenicity Assessments in Cell-Based Assays
A critical aspect of in vitro research on this compound is the assessment of its genotoxicity and mutagenicity. Various cell-based assays are employed for this purpose.
The Ames test, which uses Salmonella typhimurium strains, is a common method to evaluate the mutagenic potential of chemicals. Studies on NNAL have utilized this assay in the presence of a metabolic activation system (S9) to demonstrate its mutagenicity. nih.gov Other assays, such as the micronucleus test, provide further evidence of a compound's ability to cause chromosomal damage. plos.orgscience.gov For instance, exposure of human lung epithelial cells to NNA resulted in a significant increase in micronuclei formation. plos.org The Pig-a gene mutation assay is another tool that can be used in vitro to assess the mutagenic potential of compounds like NNK. nih.gov These assays are crucial for identifying the DNA-damaging properties of this compound and related compounds, which are believed to be a key step in their carcinogenic activity. science.govacs.org The metabolic activation of these compounds produces electrophilic species that can form DNA adducts, leading to mutations if not repaired. science.govscience.gov
| Assay Type | Purpose | Example Finding |
| Ames Test | Detects mutagenicity in bacteria. | NNAL was found to be mutagenic in Salmonella typhimurium strain TA1535 with metabolic activation. nih.gov |
| Micronucleus Test | Measures chromosomal damage. | NNA increased micronuclei formation in human lung epithelial cells. plos.org |
| Pig-a Gene Mutation Assay | Quantifies gene mutations in mammalian cells. | NNK induced mutations in the Pig-a gene in L5178Y/Tk+/- cells with S9 activation. nih.gov |
In Vivo Experimental Studies of 4 Methylnitrosoamino Butanal
Experimental Animal Models for Mechanistic Investigation
The mechanistic investigation of NNK metabolism, which involves the formation of 4-(methylnitrosoamino)-butanal, has been conducted in several key laboratory animal models. These models are crucial for understanding the processes of metabolic activation and detoxification in target tissues.
F-344 Rats: This rat strain is a frequently used model for studying the carcinogenicity of tobacco-specific nitrosamines. nih.gov Studies using F-344 rats have been instrumental in analyzing the formation of DNA adducts in various organs, including the lung and pancreas, following chronic exposure to NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.govacs.org These experiments allow researchers to track the metabolic fate of NNK, including the pathways that produce reactive aldehydes and subsequent DNA damage. acs.org
A/J Mice: A/J mice are particularly susceptible to lung tumor induction by NNK, making them a valuable model for studying lung carcinogenesis. nih.gov Experiments in A/J mice have been used to explore the relative importance of different metabolic activation pathways. For instance, studies using deuterium-substituted NNK analogs helped demonstrate that the metabolic pathway involving α-methylene hydroxylation (which forms this compound as an intermediate) is a critical step for tumor induction in the lung. nih.gov
Syrian Golden Hamsters: Hamsters have also been used as a model, particularly for investigating transplacental carcinogenesis, demonstrating that NNK and its metabolites can be active carcinogens in offspring when the parent is exposed. biorxiv.org
Zebrafish (Danio rerio) Embryos: More recently, zebrafish embryos have been developed as a model to study the toxicity and metabolic alterations caused by NNK during early development. biorxiv.org This model allows for wide-scope metabolomic assays to observe the formation of NNK metabolites and the resulting biological disruptions. biorxiv.org
Tissue-Specific Molecular Response Assessments
The formation of this compound via α-methylene hydroxylation of NNK initiates a cascade of molecular events, culminating in DNA damage. The molecular response varies between tissues, reflecting differences in metabolic capabilities and tissue susceptibility.
The primary molecular consequence of this pathway is the generation of methane (B114726) diazohydroxide, a reactive intermediate that methylates DNA. nih.govnih.gov This leads to the formation of various methyl-DNA adducts, including 7-methylguanine (B141273) (7-MeG), O⁶-methylguanine (O⁶-MeG), O⁴-methylthymine, and methyl DNA phosphate (B84403) adducts. nih.govnih.gov
In vivo studies in animal models have demonstrated tissue-specific differences in these responses:
Lung: The lung is a primary target for NNK-induced carcinogenesis, and studies show significant retention of NNK metabolites and high levels of DNA adducts in this tissue. nih.govoup.com In F-344 rats, the lung shows a high capacity for the metabolic activation of NNK and its metabolite NNAL. nih.gov The stereoselective retention of (S)-NNAL in lung tissue is considered a key factor in the lung-specific carcinogenicity of NNK. oup.comoup.com
Pancreas: The pancreas is another target organ where DNA adducts have been detected following NNK administration in rats, although generally at lower levels than in the lung. nih.gov
Nasal Mucosa: In rats, the nasal mucosa exhibits a high capacity for metabolizing NNK, with significant levels of DNA adducts being formed in both the olfactory and respiratory mucosa. acs.org
Liver: While the liver is a major site of metabolism for xenobiotics, studies show that after NNK administration, the resulting DNA adducts can be more persistent in the lung than in the liver, which may contribute to organ-specific carcinogenesis. nih.govoup.com
Metabolomic Profiling in Experimental Organisms
Metabolomic profiling provides a broad view of the metabolic fate of NNK and the biochemical perturbations that occur following its administration. These studies in experimental organisms help to contextualize the formation of intermediates like this compound.
In a study using zebrafish embryos, untargeted metabolomics revealed the presence of the parent compound NNK and two of its metabolites, 4-Hydroxy-4-(3-pyridyl)-butyric acid (HPBA) and 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNAL-N-oxide), in exposed embryos. biorxiv.org This finding indicates that zebrafish embryos actively metabolize NNK through both detoxification and α-hydroxylation pathways. The study also noted a significant disruption of purine (B94841) and pyrimidine (B1678525) metabolism, which is consistent with the DNA damage caused by reactive metabolites. biorxiv.org
In rats, metabolomic studies have investigated the distribution of NNK and its metabolites in various brain regions. After peripheral administration of NNK, the compound and seven of its metabolites were quantified in the hippocampus, cortex, striatum, and other areas. nih.gov The study found that the average content of NNAL in all brain regions was at least three times higher than that of NNK, indicating rapid carbonyl reduction. nih.gov Such studies highlight that the metabolic profile of NNK can differ significantly between the central nervous system and the blood. nih.gov
DNA Adduct Levels in Experimental Animal Tissues
The most direct measurable consequence of the metabolic pathway involving this compound is the formation of methyl-DNA adducts. The quantification of these adducts in animal tissues provides critical data on the extent of DNA damage induced by NNK.
Studies in F-344 rats chronically treated with NNK or its metabolite NNAL have provided detailed quantitative data on various DNA adducts. The α-methylene hydroxylation pathway leads specifically to methyl adducts. A novel mass spectrometry method was used to characterize and quantify 32 different methyl DNA phosphate adducts in the lungs of F-344 rats treated with NNK, (S)-NNAL, or (R)-NNAL for up to 70 weeks. nih.govacs.org
Below is a data table summarizing the levels of total methyl DNA phosphate adducts detected in the lungs of these rats at various time points.
| Treatment Group | 10 Weeks (fmol/mg DNA) | 30 Weeks (fmol/mg DNA) | 50 Weeks (fmol/mg DNA) | 70 Weeks (fmol/mg DNA) |
|---|---|---|---|---|
| NNK | 4510 ± 600 | 3230 ± 540 | 2290 ± 440 | 2410 ± 290 |
| (S)-NNAL | 1120 ± 150 | 872 ± 131 | 944 ± 113 | 1010 ± 121 |
| (R)-NNAL | 763 ± 107 | 1430 ± 157 | 1020 ± 122 | 962 ± 115 |
Data adapted from Ma et al. (2017). nih.govacs.org Values are presented as mean ± standard deviation.
In addition to phosphate adducts, the formation of O⁶-methylguanine (O⁶-MeG) is considered a critical miscoding lesion. Studies in A/J mice demonstrated that the tumorigenicity of NNK analogs correlated with the levels of O⁶-mG formed in pulmonary DNA, underscoring the importance of the DNA methylation pathway in lung tumor induction. nih.gov
Comparative Academic Studies with Structural Analogs
Investigation of Butanal Scaffold Modifications and Biological Activity
The biological activity of nitrosamines is profoundly influenced by the structure of their alkyl chains. While direct modifications to the 4-(methylnitrosoamino)-butanal scaffold are not documented in the available literature, extensive research on its structural analog, NNK, provides critical insights into how modifications of the four-carbon chain affect biological outcomes.
Further studies using deuterium (B1214612) substitution on the NNK scaffold have elucidated the importance of specific positions for its biological activity. In a bioassay with A/J mice, substituting deuterium at the C4 position ([4,4-D2]NNK), which is adjacent to the nitrosamino group, resulted in a significant decrease in lung tumor multiplicity compared to the parent NNK compound (1.4 vs. 7.3 tumors/mouse). nih.gov This suggests that metabolic activation at this site, known as α-methylene hydroxylation, is a critical pathway for its carcinogenic effects. Conversely, substituting deuterium on the methyl group ([CD3]NNK) led to an increase in tumorigenicity (11.7 tumors/mouse), indicating that blocking methyl hydroxylation shunts the metabolism towards the more critical methylene (B1212753) hydroxylation pathway. nih.gov These findings underscore how subtle modifications to the butanone scaffold of this analog dramatically alter its biological activity.
| Compound/Analog | Modification from NNK | Effect on Biological Activity (Lung Tumors in A/J mice) | Reference |
| NNK | - | Baseline tumorigenicity (7.3 +/- 3.5 tumors/mouse) | nih.gov |
| NNAL | Carbonyl reduction at C1 | Less tumorigenic than NNK (3.2 +/- 2.0 tumors/mouse) | nih.gov |
| [4,4-D2]NNK | Deuterium at C4 | Less tumorigenic than NNK (1.4 +/- 1.6 tumors/mouse) | nih.gov |
| [CD3]NNK | Deuterium on methyl group | More tumorigenic than NNK (11.7 +/- 5.4 tumors/mouse) | nih.gov |
Structure-Activity Relationship Studies for Related Nitrosamine (B1359907) Compounds
Structure-activity relationship (SAR) studies are crucial for understanding the carcinogenic potential of nitrosamines. Over 90% of the more than 300 N-nitroso compounds (NOCs) tested have been found to be carcinogenic in animal models, with structural elements playing a key role in their potency and organ specificity. fda.gov
For NNK and its metabolites, a clear SAR has been established. While both NNK and its metabolite NNAL are potent lung carcinogens, their activity differs. Studies in F-344 rats show that NNK and racemic NNAL are the most potent in inducing lung tumors. nih.gov The individual enantiomers, (R)-NNAL and (S)-NNAL, demonstrated equivalent, though slightly lesser, activity to each other. nih.gov The carcinogenic activity is directly linked to the formation of DNA adducts. A remarkable similarity in the formation of pyridyloxobutyl (POB)-DNA adducts was observed in tissues of rats treated with NNK and (S)-NNAL, whereas (R)-NNAL treatment produced significantly lower levels of these specific adducts. acs.orgepa.gov In contrast, (R)-NNAL treatment led to higher levels of pyridylhydroxybutyl (PHB)-DNA adducts. acs.orgepa.gov This demonstrates that the stereochemical configuration at the C1 position of the butane (B89635) chain directly influences the metabolic activation pathways and subsequent DNA damage.
Broader SAR studies on simpler dialkylnitrosamines show that the nature of the alkyl groups significantly affects their interaction with metabolizing enzymes. A study in mice demonstrated that different alkyl groups attached to the nitroso moiety have varying effects on cytochrome P-450 and other enzymes. nih.gov For instance, ethylbutylnitrosamine, propylbutylnitrosamine, and dibutylnitrosamine all increased the activity of dimethylnitrosamine N-demethylase I (DMN-dI) and cytochrome P-450 content. nih.gov Conversely, methylpropylnitrosamine (B57435) decreased the activity of these enzymes. nih.gov This highlights that the length and branching of the alkyl chains are key determinants of metabolic activation, a principle that would apply to this compound and its analogs.
| Nitrosamine Compound | Key Structural Feature | Observed Biological/Metabolic Effect | Reference |
| NNK | Pyridyloxobutyl group | Potent carcinogen, forms POB-DNA and methyl-DNA adducts. | nih.gov |
| (S)-NNAL | (S)-alcohol at C1 | Carcinogenic activity similar to NNK, forms high levels of POB-DNA adducts. | nih.govacs.org |
| (R)-NNAL | (R)-alcohol at C1 | Carcinogenic, but produces lower POB-DNA adducts and higher PHB-DNA adducts than (S)-NNAL. | nih.govacs.org |
| Ethylbutylnitrosamine | Ethyl and butyl groups | Increased activity of DMN-dI and cytochrome P-450 content in mice. | nih.gov |
| Methylpropylnitrosamine | Methyl and propyl groups | Decreased activity of DMN-dI and cytochrome P-450 content in mice. | nih.gov |
Comparative Metabolic Pathways with Related Alkanitrosamines
The carcinogenicity of nitrosamines is dependent on their metabolic activation to reactive electrophilic species that can alkylate DNA. umn.eduresearchgate.net The primary bioactivation pathway for most nitrosamines is cytochrome P450-mediated α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group. researchgate.netacs.org
In the case of NNK, α-hydroxylation can occur at two different positions, leading to distinct biological consequences. nih.govnih.gov
Methylene Hydroxylation: Hydroxylation of the methylene carbon (C4) of the butane chain produces unstable intermediates that decompose to release a methyldiazonium ion. nih.govnih.gov This highly reactive species methylates DNA, forming adducts such as O6-methylguanine, which is a critical miscoding lesion. nih.gov
Methyl Hydroxylation: Hydroxylation of the methyl group carbon generates intermediates that ultimately yield a 4-(3-pyridyl)-4-oxobutyl (POB) diazohydroxide. acs.org This species alkylates DNA to form bulky POB-DNA adducts. acs.orgacs.org
This dual pathway of forming both methylating and larger pyridyloxobutylating agents is a key feature of NNK's potent carcinogenicity.
A comparison with simpler alkanitrosamines illustrates a common mechanistic theme with variations based on structure.
N-Nitrosodimethylamine (NDMA): As the simplest dialkylnitrosamine, NDMA undergoes α-hydroxylation on one of its methyl groups. nih.gov This generates a methyldiazonium ion, the same methylating agent produced from NNK's methylene hydroxylation, along with formaldehyde (B43269). nih.gov
N-Nitrosodiethylamine (NDEA): α-hydroxylation of an ethyl group in NDEA leads to the formation of an ethyldiazonium ion and acetaldehyde. nih.gov
N-Nitrosodipropylamine (NDPA): Metabolism of NDPA also proceeds primarily via α-hydroxylation of a propyl group, generating a propyldiazonium ion that can alkylate DNA. nih.gov
The metabolic pathway for this compound can be inferred from these analogs. It would be expected to undergo α-hydroxylation at both the methyl carbon and the methylene carbon (C4) of the butanal chain. This would generate both a methylating agent (from C4 hydroxylation) and a 4-oxobutylating agent (from methyl hydroxylation), similar to NNK, though the aldehyde functional group at C1 would likely influence the subsequent reactivity and toxicity of the resulting adducts.
| Nitrosamine | Primary Metabolic Activation | Reactive Intermediate(s) | Resulting DNA Damage | Reference |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | α-Methylene hydroxylationα-Methyl hydroxylation | Methyldiazonium ion4-(3-Pyridyl)-4-oxobutyl-diazohydroxide | Methyl-DNA adductsPOB-DNA adducts | nih.govnih.govacs.org |
| N-Nitrosodimethylamine (NDMA) | α-Methyl hydroxylation | Methyldiazonium ion | Methyl-DNA adducts | nih.gov |
| N-Nitrosodiethylamine (NDEA) | α-Ethyl hydroxylation | Ethyldiazonium ion | Ethyl-DNA adducts | nih.gov |
| N-Nitrosodipropylamine (NDPA) | α-Propyl hydroxylation | Propyldiazonium ion | Propyl-DNA adducts | nih.gov |
Advanced Research Directions for 4 Methylnitrosoamino Butanal
Unresolved Questions in Formation and Biotransformation
A fundamental understanding of any chemical's toxicology begins with its formation and metabolic fate. For 4-(Methylnitrosoamino)-butanal, several key questions remain that are critical for accurate risk assessment.
The formation of N-nitrosamines can occur when a secondary amine reacts with a nitrosating agent, such as nitrite (B80452). jfda-online.com The aldehyde functional group in this compound adds a layer of complexity compared to simple dialkylnitrosamines. Key unresolved questions regarding its formation include the specific precursors and reaction kinetics that would lead to its synthesis in various matrices, such as food or in vivo. Endogenous formation is a known source of nitrosamine (B1359907) exposure, and understanding the potential for this compound to form within the human body from dietary precursors is a critical data gap. europa.eu
The biotransformation of nitrosamines is a pivotal determinant of their toxicity, as metabolic activation is generally required for their carcinogenic effects. nih.govnih.gov The primary activating pathway for most carcinogenic nitrosamines is cytochrome P450 (CYP)-mediated α-hydroxylation. jfda-online.comresearchgate.net This process generates unstable intermediates that can ultimately form DNA-alkylating agents, a crucial step in the initiation of carcinogenesis. jfda-online.comresearchgate.netnih.gov
Key unresolved questions for this compound include:
Enzyme Specificity: Which specific CYP450 enzymes are responsible for its metabolic activation? While CYP2E1 is known to metabolize simple nitrosamines like N-nitrosodimethylamine (NDMA), and other enzymes like CYP2A13 are highly efficient in activating tobacco-specific nitrosamines, the primary enzymes for this compound are unknown. jfda-online.comresearchgate.net
Metabolic Balance: What is the balance between metabolic activation and detoxification pathways? Besides α-hydroxylation, nitrosamines can undergo detoxification reactions, such as denitrosation or conjugation with glucuronic acid, which facilitate excretion. jfda-online.comebi.ac.uk The efficiency of these competing pathways profoundly influences the compound's carcinogenic potency.
Role of the Aldehyde Group: How does the butanal moiety influence metabolism? The aldehyde group is itself subject to metabolic enzymes, such as aldehyde dehydrogenases, which could modify the molecule's structure, toxicity, and subsequent metabolic fate. nih.gov The interplay between the nitrosamine and aldehyde functionalities is a unique and un-investigated aspect of its biochemistry.
Application of Advanced '-Omics' Technologies in Mechanistic Research
To move beyond simple toxicity endpoints, systems toxicology approaches using '-omics' technologies are essential for a comprehensive mechanistic understanding. These technologies can provide an unbiased, system-wide view of the biological perturbations caused by a xenobiotic. For a compound like this compound, where mechanistic data is lacking, an -omics approach would be highly informative.
Transcriptomics: This technology measures changes in messenger RNA (mRNA) expression across the genome, revealing which genes and cellular pathways are activated or suppressed upon exposure. For other nitrosamines, transcriptomic analyses have identified the upregulation of genes involved in DNA damage response, oxidative stress, and inflammatory pathways.
Proteomics: By analyzing changes in the entire set of proteins within a cell or tissue, proteomics can identify alterations in the expression of key enzymes (like CYPs), structural proteins, and signaling molecules that are not apparent from transcriptomics alone.
Metabolomics: This approach profiles the small-molecule metabolites in a biological system. It can be used to identify the specific metabolic products of this compound and to observe broader changes in endogenous metabolic pathways, providing insights into metabolic reprogramming and dysfunction.
Integrated multi-omics analyses, which combine data from these different platforms, are particularly powerful. This approach can build a more complete picture of the toxicological mechanism, connecting gene expression changes to alterations in proteins and metabolites, thereby revealing the key events in the toxicity pathway.
Table 1: Application of '-Omics' Technologies in Nitrosamine Research
Development of Novel Experimental Models for Studying Alkanitrosamines
The limitations of traditional animal models and simple 2D cell cultures have spurred the development of more physiologically relevant in vitro systems, often referred to as New Approach Methodologies (NAMs). These models are critical for accurately assessing the toxicity of compounds that require metabolic activation.
3D Cell Cultures (Spheroids): Three-dimensional cell models, such as spheroids of human liver cells (e.g., HepaRG), offer a significant advantage over conventional 2D monolayers. fda.govresearchgate.net 3D cultures exhibit more complex cell-cell interactions and physiological gradients, more closely mimicking in vivo tissue architecture. fda.gov Crucially, they often show higher and more sustained expression of key metabolic enzymes, including various CYPs. fda.govresearchgate.net Studies have shown that 3D HepaRG spheroids are more sensitive than 2D cultures for detecting the genotoxicity of several nitrosamines, demonstrating their potential as a superior screening tool. fda.govresearchgate.net
Organ-on-a-Chip: These microfluidic devices take in vitro modeling a step further by culturing cells in a system that simulates the dynamic microenvironment of a human organ, including fluid flow and mechanical cues. A "liver-on-a-chip" could provide a highly controlled environment to study the metabolism and hepatotoxicity of this compound in a human-relevant context.
Transgenic Rodent Models: While the goal is to reduce animal testing, specialized in vivo models remain important for understanding systemic effects. europa.eu Transgenic rodent bioassays can be used to measure mutations in specific reporter genes as a highly relevant endpoint for pre-carcinogenic damage. europa.eu
The use of an optimized metabolizing system is key. For in vitro assays that lack intrinsic metabolic capacity, the standard rat liver S9 fraction is often used. However, recent research has focused on optimizing these protocols, for instance by using hamster liver S9, which can be more effective for activating certain nitrosamines. nih.govfraunhofer.de For this compound, testing in a panel of these advanced models would be necessary to build a robust toxicity profile.
Table 2: Comparison of Experimental Models for Nitrosamine Toxicity Testing
Integration of Computational and Experimental Approaches in Nitrosamine Research
For the vast number of chemicals with limited or no toxicological data, computational approaches are indispensable for prioritizing testing and performing initial risk assessments. The emergence of structurally complex nitrosamine impurities in pharmaceuticals has accelerated the development of in silico models for this class. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate chemical structure features with biological activity (e.g., carcinogenic potency). nih.govsciforum.net By inputting the structure of a novel or data-poor compound like this compound, these models can predict its potential toxicity based on data from a large training set of previously tested nitrosamines. sciforum.net
Quantum Chemical (QM) Calculations: These physics-based models can provide deeper mechanistic insight by calculating electronic structure properties related to chemical reactivity. usp.org For nitrosamines, QM methods can be used to model the energy barriers for metabolic activation (α-hydroxylation) versus detoxification pathways. usp.org This can help predict whether a compound is likely to form reactive DNA-alkylating species, offering a mechanistic basis for its predicted potency. usp.org
The most powerful approach involves integrating these computational predictions with targeted experimental data. For example, a QSAR model might predict this compound to be a potent carcinogen. This prediction could then be tested experimentally using a sensitive in vitro model, such as the 3D HepaRG spheroid CometChip or micronucleus assay. fda.govresearchgate.net A positive result would increase confidence in the prediction, while a negative result would highlight the need to refine the computational model. This iterative cycle of prediction, testing, and refinement is at the heart of modern toxicology and is the most efficient path forward for assessing the risks of less-studied compounds like this compound.
Q & A
Q. 1.1. How is 4-(Methylnitrosoamino)-butanal (MNB) structurally characterized, and what are its key physicochemical properties?
MNB (C₁₀H₁₃N₃O₂, MW 207.23) is a nitrosamine derivative with a pyridinyl group and a nitroso-methylamino side chain. Its structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Solubility data indicate it is soluble in polar solvents like methanol and water but has limited stability under light or heat . Key analytical parameters include UV absorption at 229 nm (λmax) and a purity threshold of ≥98% for research-grade standards .
Q. 1.2. What are the recommended laboratory handling protocols for MNB due to its toxicity?
MNB is classified as a carcinogen (IARC Group 1) and acute toxin. Handling requires:
Q. 1.3. Which analytical methods are validated for quantifying MNB in biological matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-QqQ-MS/MS) is the gold standard. For example:
- Column : C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus).
- Ionization : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 208 → 106 for MNB).
- Limit of Detection (LOD) : ≤0.1 ng/mL in urine or plasma .
Advanced Research Questions
Q. 2.1. How can researchers design experiments to study MNB’s metabolic activation and DNA adduct formation?
Experimental Design :
In vitro models : Use human hepatocytes or recombinant CYP450 enzymes (e.g., CYP2A6) to profile metabolites.
DNA adduct detection : Employ isotope dilution LC-MS/MS to quantify O⁶-methylguanine or pyridyloxobutyl-DNA adducts .
Animal models : Administer MNB to transgenic mice (e.g., A/J strain) and analyze lung or liver tissues for tumorigenesis biomarkers .
Q. Key Findings :
Q. 2.2. How can contradictory data on MNB’s genotoxicity be resolved across studies?
Contradiction : Some studies report MNB as a direct mutagen, while others attribute toxicity to secondary metabolites. Resolution Strategies :
Q. 2.3. What computational tools are available to predict MNB’s carcinogenic potential and regulatory compliance?
- QSAR models : Predict mutagenicity using EPA’s TEST software or OECD Toolbox.
- Read-across surrogates : Regulatory agencies (FDA/EMA) permit using NDMA or NNK data for MNB due to structural similarities .
- Acceptable Intake (AI) : FDA recommends ≤100 ng/day for MNB in pharmaceuticals, based on linear extrapolation from rodent carcinogenicity data .
Specialized Methodologies
Q. 3.1. How to optimize biomarker discovery for MNB exposure in epidemiological studies?
Q. 3.2. What advanced techniques are used to study MNB’s role in oxidative stress pathways?
- Oxidative stress markers : Measure 8-isoprostane and 8-oxo-dG in exhaled breath condensate (EBC) via ELISA or LC-MS .
- Gene expression profiling : RNA-seq of NRF2/KEAP1 pathways in MNB-treated cell lines to identify redox imbalance mechanisms .
Regulatory and Compliance Considerations
Q. 4.1. How to align MNB research with global regulatory frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
